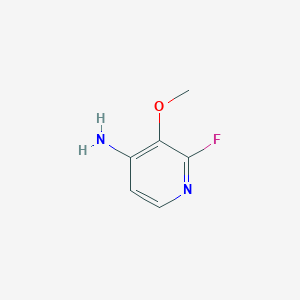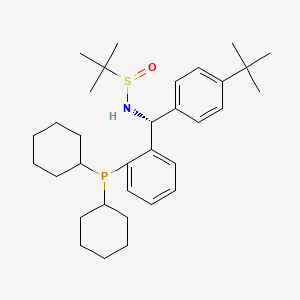![molecular formula C8H6BrNO B13648625 6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)
6-(Bromomethyl)furo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromomethyl)furo[2,3-b]pyridine is a heterocyclic compound that features a bromomethyl group attached to a furo[2,3-b]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)furo[2,3-b]pyridine typically involves the bromination of a furo[2,3-b]pyridine precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Bromomethyl)furo[2,3-b]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the furo[2,3-b]pyridine core or the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiol, or ether derivatives.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced furo[2,3-b]pyridine derivatives.
Applications De Recherche Scientifique
6-(Bromomethyl)furo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is utilized in the design of molecular probes for studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of 6-(Bromomethyl)furo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine
- 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine
- Nicotinonitrile derivatives
Uniqueness
6-(Bromomethyl)furo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furo[2,3-b]pyridine derivatives. Its bromomethyl group provides a versatile handle for further functionalization, making it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H6BrNO |
|---|---|
Poids moléculaire |
212.04 g/mol |
Nom IUPAC |
6-(bromomethyl)furo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6BrNO/c9-5-7-2-1-6-3-4-11-8(6)10-7/h1-4H,5H2 |
Clé InChI |
QXZSNQMMQHIHHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1C=CO2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13648546.png)
![tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride](/img/structure/B13648567.png)
![benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B13648572.png)


![(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride](/img/structure/B13648593.png)






![4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)

